molecular formula C14H13NO2 B1654945 N-(4-hydroxy-3-phenylphenyl)acetamide CAS No. 29785-41-9

N-(4-hydroxy-3-phenylphenyl)acetamide

Cat. No.: B1654945
CAS No.: 29785-41-9
M. Wt: 227.26 g/mol
InChI Key: LXMKOQSEWRFPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxy-3-phenylphenyl)acetamide is an aromatic acetamide derivative with a hydroxyl (-OH) group at position 4 and a phenyl substituent at position 3 on the benzene ring. Acetamide derivatives are widely studied for their pharmacological activities, including analgesic, antipyretic, and anti-inflammatory effects, as exemplified by paracetamol (N-(4-hydroxyphenyl)acetamide) .

Properties

CAS No.

29785-41-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxy-3-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c1-10(16)15-12-7-8-14(17)13(9-12)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)

InChI Key

LXMKOQSEWRFPJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Trends

Structure-Activity Relationships :

  • Hydroxyl groups at position 4 are critical for analgesic activity (e.g., paracetamol), while bulky substituents (e.g., phenyl at position 3) may modulate selectivity and potency.
  • Alkyl or halogen substitutions often alter bioavailability and toxicity profiles.

Environmental and Safety Considerations :

  • N-Substituted acetamides like N-(3-methylbutyl)acetamide have ecological roles but require evaluation for environmental impact .
  • Photodegradation products of pharmaceuticals (e.g., halogenated acetamides) necessitate advanced wastewater treatment strategies .

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